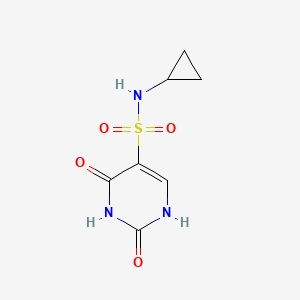![molecular formula C21H32N2O3S B6011888 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JNJ-7925476, is a novel small molecule that has been developed as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 by 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one leads to the accumulation of misfolded proteins, which results in the activation of the unfolded protein response and ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease and Parkinson's disease, 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one inhibits the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are known to be involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its specificity for HDAC6, which reduces the potential for off-target effects. This compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in some applications.
Orientations Futures
There are several potential future directions for the research and development of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of focus is the optimization of the synthesis process to improve yields and reduce costs. Another area of interest is the development of new formulations of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, such as nanoparticles or liposomes, to improve its delivery and efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one in humans and to determine its potential for use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process, starting with the reaction of 4-isopropylbenzylamine with 1-bromo-3-chloropropane to form an intermediate compound. This intermediate is then reacted with sodium hydride and propylsulfonyl chloride to form the final product, 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. The synthesis of this compound has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential use as a therapeutic agent. In preclinical studies, this compound has been shown to have activity against various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Propriétés
IUPAC Name |
7-[(4-propan-2-ylphenyl)methyl]-2-propylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-4-14-27(25,26)23-13-11-21(16-23)10-5-12-22(20(21)24)15-18-6-8-19(9-7-18)17(2)3/h6-9,17H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNNXHZAAWMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6011817.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6011842.png)
![2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B6011866.png)
![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)